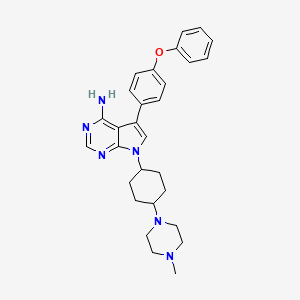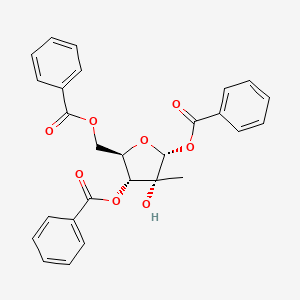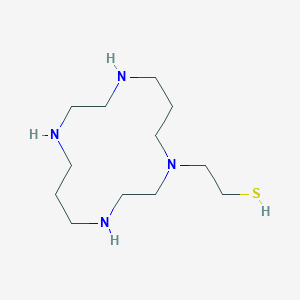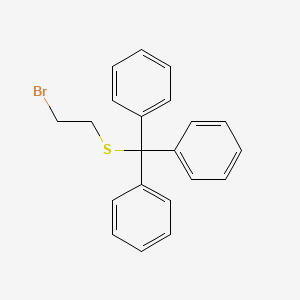
1-(2-Iodoethyl)-2-octylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodoethyl)-2-octylbenzene is an organic compound characterized by the presence of an iodoethyl group attached to a benzene ring, which is further substituted with an octyl chain. This compound is part of the broader class of halogenated hydrocarbons and is known for its applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Iodoethyl)-2-octylbenzene can be synthesized through various methods. One common approach involves the reaction of 2-octylbenzene with iodine and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which is then iodinated to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1-(2-Iodoethyl)-2-octylbenzene may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodoethyl)-2-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the iodoethyl group can yield ethylbenzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethylbenzene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Iodoethyl)-2-octylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodoethyl)-2-octylbenzene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-Iodoethyl)benzene: Lacks the octyl chain, making it less hydrophobic and potentially less effective in certain applications.
(2-Bromoethyl)benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and chemical properties.
(2-Chloroethyl)benzene: Contains a chlorine atom, which is less reactive than iodine, affecting its suitability for certain reactions.
Uniqueness
1-(2-Iodoethyl)-2-octylbenzene is unique due to the presence of both the iodoethyl group and the octyl chain. This combination imparts specific chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
162358-96-5 |
|---|---|
Fórmula molecular |
C₁₆H₂₅I |
Peso molecular |
344.27 |
Sinónimos |
Fingolimod Impurity 8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)
